N-(3-nitrobenzyl)cyclohexanamine hydrobromide
Overview
Description
“N-(3-nitrobenzyl)cyclohexanamine hydrobromide” is a chemical compound with the CAS Number: 1609396-61-3 . It has a molecular weight of 315.21 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C13H18N2O2.BrH/c16-15(17)13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12;/h4-5,8-9,12,14H,1-3,6-7,10H2;1H .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C13 H18 N2 O2 . Br H . The InChI key for this compound is GOMGRRVCFJQATB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is stable under normal storage conditions .Scientific Research Applications
Synthetic Technology and Organic Synthesis
- N-(3-nitrobenzyl)cyclohexanamine hydrobromide is used in organic synthesis, particularly as an intermediate in the production of various chemicals. Wang Ling-ya (2015) discussed the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a compound closely related to this compound, highlighting its application in medicine, pesticides, and chemical fields. The study emphasized an improved synthesis method, which is environmentally friendly and industrially feasible (Wang Ling-ya, 2015).
Polymer and Materials Science
- The o-nitrobenzyl group, a key component of this compound, is frequently used in polymer and materials science. Zhao et al. (2012) explored its utilization in photodegradable hydrogels, functionalization in copolymers, thin film patterning, and bioconjugates. This perspective indicates a growing trend in the use of such chemical groups in the field of polymer chemistry (Zhao et al., 2012).
Drug Delivery and Medical Applications
- In the context of drug delivery systems, this compound derivatives have potential. Hou et al. (2020) presented a study on photoresponsive polymersomes, which can be used for controlled loading and releasing of drugs. This system is particularly promising for applications in cancer therapy and other medical areas (Hou et al., 2020).
Photoreactive Applications
- The photoreactive nature of compounds related to this compound is useful in various scientific applications. For example, Cao et al. (2013) developed near-infrared light-triggered micelles for fast controlled drug release in deep tissue. This innovative approach leverages the light-sensitive triggering group 2-nitrobenzyl alcohol, which is structurally related to this compound, for enhanced drug delivery (Cao et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]cyclohexanamine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.BrH/c16-15(17)13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12;/h4-5,8-9,12,14H,1-3,6-7,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMGRRVCFJQATB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-].Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-61-3 | |
Record name | Benzenemethanamine, N-cyclohexyl-3-nitro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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